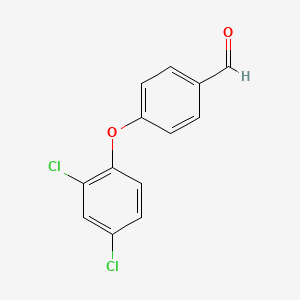

4-(2,4-Dichlorophenoxy)benzaldehyde

Description

4-(2,4-Dichlorophenoxy)benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a 2,4-dichlorophenoxy group. This compound combines the electrophilic aldehyde functionality with a lipophilic dichlorophenoxy moiety, making it a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. Its structure enables participation in condensation reactions (e.g., with amines) and electrophilic substitutions.

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLOSHBYGSZBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584753 | |

| Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78725-51-6 | |

| Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-Dichlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)benzaldehyde typically involves the reaction of 2,4-dichlorophenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2,4-dichlorophenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 4-(2,4-Dichlorophenoxy)benzoic acid.

Reduction: 4-(2,4-Dichlorophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but it often involves the modulation of cellular processes through its reactive aldehyde group .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phenoxy-Substituted Benzaldehydes

- 3-Hydroxy-4-(4-(2-hydroxyethyl)phenoxy)benzaldehyde: Isolated from Rehmannia glutinosa, this natural derivative features a hydroxylated phenoxy group and a 2-hydroxyethyl side chain. Unlike 4-(2,4-Dichlorophenoxy)benzaldehyde, its substituents enhance water solubility and antioxidant activity, making it relevant in ethnopharmacology .

- 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde: A synthetic dialdehyde with ethoxy spacers, this compound forms "w"-shaped conformations and participates in macrocycle synthesis via polyamine condensations. Its extended ether linkages contrast with the rigid dichlorophenoxy group, offering flexibility in supramolecular chemistry .

Table 1: Phenoxy-Substituted Benzaldehydes

Halogenated Benzaldehydes

- 4-Chloro-2-fluoro-3-methoxybenzaldehyde: This trihalogenated derivative demonstrates how halogen positioning influences reactivity. The fluorine atom enhances electron withdrawal, while methoxy and chloro groups direct electrophilic substitutions. Such compounds are intermediates in drug synthesis, differing from this compound in lacking the phenoxy bridge .

4-Hydroxybenzaldehyde :

A simple analog with a hydroxyl group, it exhibits antimicrobial and anti-inflammatory properties. The absence of chlorine atoms reduces lipophilicity but increases hydrogen-bonding capacity, impacting solubility and biological interactions .

Table 2: Halogenated Benzaldehydes

Amino- and Styryl-Substituted Benzaldehydes

- 4-(Diphenylamino)benzaldehyde: The diphenylamino group confers strong electron-donating properties, enabling applications in optoelectronics. Its planar structure contrasts with the steric hindrance of dichlorophenoxy groups, affecting π-conjugation and luminescence .

- 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB): A solvatochromic dye, DEASB’s styryl group enables fluorescence shifts in response to solvent polarity. Unlike this compound, its applications lie in sensors and photonic materials .

Biological Activity

4-(2,4-Dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C₁₂H₈Cl₂O, characterized by a dichlorophenoxy group attached to a benzaldehyde moiety. This compound has gained attention in various fields, particularly in biological research, due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

This compound can be synthesized through several methods, often involving the reaction of 2,4-dichlorophenol with benzaldehyde. The presence of two chlorine substituents on the phenyl ring significantly influences its chemical behavior and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities. Its effectiveness against specific pathogens makes it a candidate for further investigation in medicinal chemistry.

- Enzyme Inhibition : It has been reported to inhibit thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. This inhibition can have implications for cancer therapy as it may induce oxidative stress in cancer cells.

- Potential Toxicity : The compound's structural similarities to other chlorinated compounds raise concerns regarding its toxicity and environmental impact.

The mechanism through which this compound exerts its biological effects is primarily attributed to its reactive aldehyde group. This group can interact with various biomolecules, leading to alterations in cellular processes. For example:

- Oxidative Stress Induction : By inhibiting TrxR, the compound may lead to increased levels of reactive oxygen species (ROS), resulting in oxidative damage to cellular components.

- Cellular Metabolism Disruption : The interaction with mitochondrial functions can disrupt ATP production and energy metabolism.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the potential risks associated with exposure to this compound. In vitro studies indicated cytotoxic effects on liver cell lines at concentrations exceeding 50 µM. The study concluded that prolonged exposure could lead to significant cellular damage and should be approached with caution.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2,4-Dichlorobenzaldehyde | Aldehyde | Lacks phenoxy group; primarily used in synthesis |

| 2,4-Dichlorophenoxyacetic Acid | Acid | Widely used herbicide; shows different activity |

| Benzaldehyde | Aldehyde | Simpler structure; used in flavoring industries |

The unique combination of a dichlorophenoxy group and an aldehyde functional group in this compound contributes to its distinct reactivity and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.